molecular formula C13H8BrN3O2 B11822655 3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B11822655
M. Wt: 318.12 g/mol
InChI Key: XGVODAZGSNXXPY-UHFFFAOYSA-N
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Description

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further connected to a cyanopropenoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid lies in its combination of the pyrazole ring with the bromophenyl and cyanopropenoic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C13H8BrN3O2/c14-11-4-2-1-3-10(11)12-9(7-16-17-12)5-8(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)

InChI Key

XGVODAZGSNXXPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C=C(C#N)C(=O)O)Br

Origin of Product

United States

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